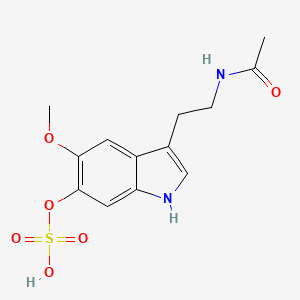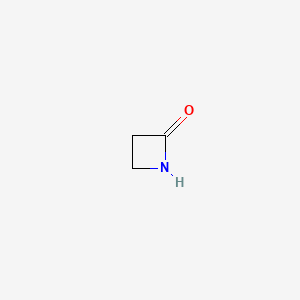
Azetidin-2-on
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Azetidinone derivatives involves multiple steps, including the preparation of Schiff bases through the reaction of different amines with aromatic aldehydes, followed by cyclocondensation reactions using chloroacetyl chloride or similar reagents in the presence of bases like triethylamine. Various methods have been developed for the synthesis of 2-Azetidinone derivatives, demonstrating the compound's versatility and the potential for diverse structural modifications. These methods include reactions starting from Ketoprofen to prepare amide esters, which are then converted to hydrazides and further to Schiff bases before undergoing cyclocondensation to form 2-Azetidinone derivatives (Mahdi et al., 2015), (Sakarya & Yandimoğlu, 2018).
Molecular Structure Analysis
2-Azetidinone is characterized by its beta-lactam ring, a four-membered cyclic lactam structure that provides significant strain energy. This structural feature makes 2-Azetidinone a useful building block for synthesizing a wide range of organic molecules, including aromatic beta-amino acids, peptides, and other derivatives, by exploiting its reactivity. The molecular structure of 2-Azetidinone derivatives is confirmed using various spectroscopic methods, including FT-IR, NMR, and mass spectroscopy, ensuring the purity and characterization of these compounds (Deshmukh et al., 2004).
Chemical Reactions and Properties
2-Azetidinone derivatives participate in a variety of chemical reactions, leveraging the reactivity of the beta-lactam ring for the synthesis of biologically active molecules. These reactions include cycloadditions, ring-opening reactions due to the strain of the four-membered ring, and transformations into other valuable chemical entities. The beta-lactam ring's reactivity is also exploited in the synthesis of beta-lactam antibiotics and other molecules with significant biological activities (Deshmukh et al., 2004).
Physical Properties Analysis
The physical properties of 2-Azetidinone derivatives, such as melting points and Rf values, are crucial for their characterization and purity assessment. Spectral methods, including FT-IR spectroscopy and NMR, are used extensively for the structural confirmation of these compounds, providing insight into their chemical nature and the effectiveness of the synthesis methods employed (Mahdi et al., 2015).
Chemical Properties Analysis
The chemical properties of 2-Azetidinone derivatives are largely defined by the reactivity of the beta-lactam ring. This reactivity underlies the compound's utility in synthesizing a broad array of biologically active molecules, including antibiotics and other pharmacologically relevant entities. The versatility of 2-Azetidinone as a synthon for constructing complex molecules with biological significance showcases its importance in medicinal chemistry and drug discovery (Deshmukh et al., 2004).
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Synthese von β-Lactam-Antibiotika
Azetidin-2-on: ist ein entscheidender struktureller Bestandteil bei der Synthese lebensrettender Antibiotika wie Penicillin und Cephalosporin . Der β-Lactamring von this compound dient als Rückgrat für diese Antibiotika, die für die Bekämpfung bakterieller Infektionen unerlässlich sind.
Organische Synthese: β-Lactam-Synthon-Methode
In der organischen Chemie wird 2-Azetidinon als Synthon für die Synthese von Aminosäuren, Alkaloiden und Toxoiden eingesetzt . Diese Methode nutzt die Reaktivität des β-Lactamrings, um komplexe Moleküle mit potenziellen biologischen Eigenschaften zu konstruieren.
Wirkmechanismus
Target of Action
Azetidin-2-one has been found to exhibit diversified biological and pharmacological activity . It has been identified as a potential inhibitor of human HDAC6 and HDAC8 enzymes . These enzymes are involved in the regulation of gene expression and protein function, making them important targets for therapeutic intervention.
Safety and Hazards
2-Azetidinone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage . It is also a respiratory sensitizer and can cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c5-3-1-2-4-3/h1-2H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFORVFSTILPAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239225 | |
| Record name | 2-Azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Azetidinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19524 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
930-21-2 | |
| Record name | 2-Azetidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azetidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | azetidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-azetidinone?
A1: The molecular formula of 2-azetidinone is C3H5NO, and its molecular weight is 71.08 g/mol.
Q2: How can 2-azetidinones be characterized spectroscopically?
A2: 2-Azetidinones can be characterized using various spectroscopic techniques, including:
Q3: What is the most common method for synthesizing 2-azetidinones?
A3: The Staudinger ketene-imine cycloaddition reaction [2+2] is the most widely employed method for synthesizing 2-azetidinones []. This reaction involves the reaction of a ketene, generated in situ from an acid chloride, with an imine to form the β-lactam ring.
Q4: Can you describe a greener approach to 2-azetidinone synthesis?
A4: Researchers are exploring greener methods for 2-azetidinone synthesis. One such approach utilizes microwave irradiation and catalytic amounts of molecular iodine, offering a more sustainable alternative [].
Q5: How can the Pauson-Khand reaction be used in the synthesis of 2-azetidinones?
A5: The Pauson-Khand reaction can be employed to synthesize fused tricyclic 2-azetidinones []. This reaction involves the [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide in the presence of a cobalt catalyst. By tethering an enyne system to a 2-azetidinone ring, the Pauson-Khand reaction can be used to create complex tricyclic structures.
Q6: How can ring-closing metathesis (RCM) be used in 2-azetidinone chemistry?
A6: RCM, employing catalysts like Grubbs' carbene, enables the formation of medium-sized rings fused to 2-azetidinone systems [, ]. This approach allows the creation of structurally diverse 2-azetidinones, including bicyclic and tricyclic systems, by tethering appropriate alkene moieties to the β-lactam ring and then performing RCM.
Q7: What is the significance of 4-substituted 2-azetidinones?
A7: 4-Substituted 2-azetidinones, particularly those with a heteroatom at C4, are significant as they can act as precursors to novel bicyclic β-lactams []. The introduction of alkyl groups at the C4 position can enhance activity against Gram-negative bacteria and increase stability against β-lactamases.
Q8: What interesting rearrangements can 2-azetidinones undergo?
A8: 2-Azetidinones can undergo several interesting rearrangements, including:
- Ring expansion: 4-(1-haloalkyl)- and 4-(2-haloalkyl)-2-azetidinones can undergo ring expansion reactions to yield γ-lactams (2-pyrrolidinones). This transformation occurs via transient aziridine or azetidine intermediates and offers a route to highly functionalized γ-lactams [, ].
- Isomerization: cis-4-Formyl-2-azetidinones can undergo base-promoted isomerization to their corresponding trans isomers. This transformation is valuable for accessing specific diastereomers of 4-formyl-2-azetidinones, which are useful synthetic intermediates [].
- Rearrangement to Cyclic Enaminones: Under certain basic conditions, cis-4-formyl-2-azetidinones can rearrange to form cyclic enaminones. This rearrangement proceeds through an E1cB elimination mechanism and provides access to a different class of heterocyclic compounds [].
Q9: Why are 2-azetidinones important in medicinal chemistry?
A9: 2-Azetidinones form the core structure of various important antibiotics, including penicillins, cephalosporins, and carbapenems [, ]. These antibiotics exert their biological activity by inhibiting bacterial cell wall synthesis.
Q10: What other biological activities have been reported for 2-azetidinones?
A10: Apart from their antibacterial activity, 2-azetidinones have shown promise in a range of other therapeutic areas, including:
- Cholesterol absorption inhibitors: Certain 1,3,4-trisubstituted-β-lactams have demonstrated potent cholesterol absorption inhibitory activity, making them potential drug candidates for treating hypercholesterolemia [].
- Human cytomegalovirus (HCMV) protease inhibitors: Some 2-azetidinones have exhibited inhibitory activity against HCMV protease, a target for antiviral therapy [].
- Thrombin inhibitors: Specific 2-azetidinone derivatives have shown inhibitory activity against thrombin, a key enzyme involved in blood coagulation, suggesting their potential as anticoagulant agents [].
Q11: Can you provide an example of a 2-azetidinone with potent antiproliferative activity?
A11: Compound 10n (3-chloro-4-(3-hydroxy-4-methoxy-phenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one) exhibited potent antiproliferative activity against MCF-7 breast cancer cells, with an IC50 value of 17 nM. This compound targets tubulin, a protein involved in cell division, and causes mitotic catastrophe, leading to cell death [].
Q12: How do structural modifications on the 2-azetidinone ring impact its biological activity?
A12: Structural modifications of the 2-azetidinone ring significantly influence its biological activity, potency, and selectivity. For example:
- Substituents at C3 and C4: Introducing various substituents at the C3 and C4 positions can alter the compound's interaction with its biological target, potentially improving its activity or selectivity [, ].
- N1 Substituents: Modifications at the N1 position can affect the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and duration of action [].
- Stereochemistry: The stereochemistry of the substituents around the β-lactam ring plays a crucial role in determining the compound's biological activity. Often, specific stereoisomers exhibit significantly higher potency and selectivity compared to others [].
Q13: What are the challenges associated with developing 2-azetidinones as therapeutics?
A13: While 2-azetidinones hold significant promise as therapeutic agents, several challenges need to be addressed:
- Drug resistance: The emergence of bacterial resistance to β-lactam antibiotics is a major concern. Understanding the mechanisms of resistance and developing strategies to overcome them is crucial [].
- Stability and formulation: Some 2-azetidinones can be chemically unstable or poorly soluble, making formulation and delivery challenging []. Research efforts focus on developing stable formulations and exploring novel drug delivery systems to improve their bioavailability and therapeutic efficacy [].
- Toxicity and safety: As with any drug candidate, thoroughly evaluating the toxicity and safety profile of 2-azetidinones is paramount []. This involves assessing acute and chronic toxicity, potential for drug interactions, and long-term effects.
Q14: What are the future directions in 2-azetidinone research?
A14: Research on 2-azetidinones continues to flourish, driven by their therapeutic potential and synthetic versatility. Some key areas of future exploration include:
- Developing new synthetic methods: Exploring more efficient, enantioselective, and environmentally friendly synthetic routes to access structurally diverse 2-azetidinones is essential [].
- Expanding the therapeutic scope: Investigating the potential of 2-azetidinones beyond their established use as antibiotics and exploring their application in other areas like antivirals, anticancer agents, and enzyme inhibitors [].
- Understanding the structure-activity relationships (SAR): Delineating the precise SAR governing the biological activity of 2-azetidinones is crucial for designing more potent and selective drug candidates []. This involves systematic modifications of the β-lactam ring and evaluating their impact on activity, potency, and selectivity.
- Exploring novel drug delivery strategies: Developing innovative drug delivery systems, such as nanoparticles or targeted delivery vehicles, can enhance the bioavailability and therapeutic index of 2-azetidinones, improving their efficacy and reducing potential side effects [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

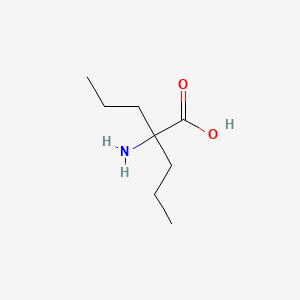
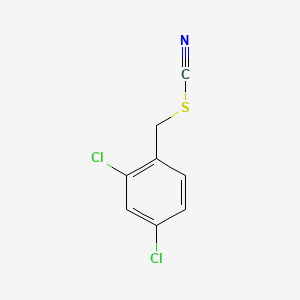
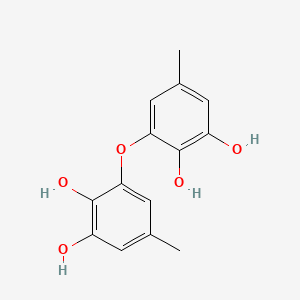

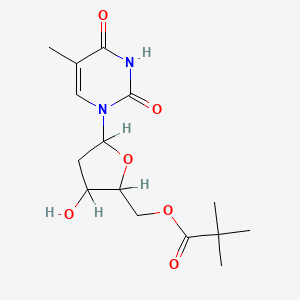




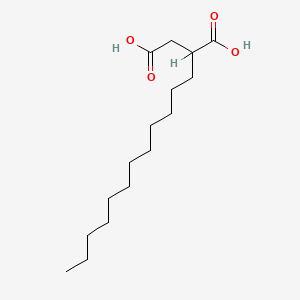
![Methyl (4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)(oxo)acetate](/img/structure/B1220465.png)

